2-(p-Chlorophenyl)-1-[p-[2-(diethylamino)ethoxy]phenyl]-1-phenyl-ethanol
Overview
Description
2-(p-Chlorophenyl)-1-[p-[2-(diethylamino)ethoxy]phenyl]-1-phenyl-ethanol is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a diethylaminoethoxy group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Chlorophenyl)-1-[p-[2-(diethylamino)ethoxy]phenyl]-1-phenyl-ethanol typically involves multiple steps. One common method includes the reaction of p-chlorobenzaldehyde with p-hydroxyphenylacetic acid to form an intermediate, which is then reacted with diethylaminoethanol under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(p-Chlorophenyl)-1-[p-[2-(diethylamino)ethoxy]phenyl]-1-phenyl-ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
2-(p-Chlorophenyl)-1-[p-[2-(diethylamino)ethoxy]phenyl]-1-phenyl-ethanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving cell signaling and receptor binding due to its structural similarity to certain biological molecules.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(p-Chlorophenyl)-1-[p-[2-(diethylamino)ethoxy]phenyl]-1-phenyl-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(p-Chlorophenyl)-1-phenyl-ethanol: Lacks the diethylaminoethoxy group, which may affect its reactivity and applications.
1-[p-[2-(diethylamino)ethoxy]phenyl]-1-phenyl-ethanol: Similar structure but without the chlorophenyl group, leading to different chemical properties.
Uniqueness
2-(p-Chlorophenyl)-1-[p-[2-(diethylamino)ethoxy]phenyl]-1-phenyl-ethanol is unique due to its combination of functional groups, which confer specific reactivity and potential applications. The presence of both the chlorophenyl and diethylaminoethoxy groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry.
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[4-[2-(diethylamino)ethoxy]phenyl]-1-phenylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30ClNO2/c1-3-28(4-2)18-19-30-25-16-12-23(13-17-25)26(29,22-8-6-5-7-9-22)20-21-10-14-24(27)15-11-21/h5-17,29H,3-4,18-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLROVOJKXIJKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(CC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60287017 | |
Record name | 2-(4-Chlorophenyl)-1-{4-[2-(diethylamino)ethoxy]phenyl}-1-phenylethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60287017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
47642-02-4 | |
Record name | NSC48635 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48635 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-Chlorophenyl)-1-{4-[2-(diethylamino)ethoxy]phenyl}-1-phenylethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60287017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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